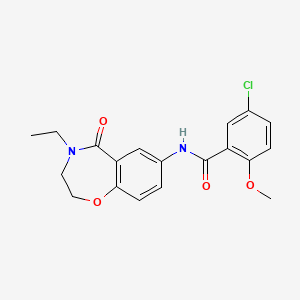

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide

Descripción

Propiedades

IUPAC Name |

5-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-3-22-8-9-26-17-7-5-13(11-15(17)19(22)24)21-18(23)14-10-12(20)4-6-16(14)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCQTBAAKCTUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the ethyl group: This step may involve alkylation reactions using ethyl halides in the presence of a base.

Methoxybenzamide formation: The final step involves the coupling of the oxazepine derivative with 2-methoxybenzoic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with new functional groups replacing the chloro group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzoxazepine compounds exhibit antimicrobial properties. Studies have shown that related compounds can effectively inhibit bacterial and fungal strains. For instance, a series of chloro-substituted benzamides demonstrated comparable or superior activity against mycobacterial and fungal strains compared to standard antibiotics like isoniazid and fluconazole . The structural characteristics of these compounds suggest that modifications such as the addition of chloro and ethyl groups can enhance their lipophilicity and biological activity.

Cytotoxicity Studies

Compounds similar to 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide have been evaluated for cytotoxic effects on cancer cell lines. The presence of the benzoxazepine moiety is associated with promising anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell types, making them potential candidates for further development as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzoxazepine derivatives. Research has focused on how different substituents on the benzene ring influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Increases lipophilicity and antimicrobial activity |

| Ethyl Group | Enhances overall stability and biological efficacy |

| Methoxy Group | Modulates solubility and bioavailability |

These insights help guide the synthesis of new derivatives with improved pharmacological profiles.

Potential Therapeutic Uses

Neurological Disorders

The unique structure of this compound suggests potential applications in treating neurological disorders. Compounds with similar frameworks have shown promise as anxiolytics and antidepressants by modulating neurotransmitter systems in the brain.

Anti-inflammatory Properties

Recent studies have indicated that benzoxazepine derivatives possess anti-inflammatory properties. This could be particularly beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated a series of chloro-substituted benzamides against various microbial strains. The results showed that compounds with a similar structure to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, researchers synthesized several derivatives based on the benzoxazepine core and tested their cytotoxicity on human cancer cell lines. One derivative demonstrated IC50 values lower than those of established chemotherapeutics, suggesting a strong potential for development into a new anticancer agent .

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table highlights key differences between BI85532 and its closest structural analogs:

Structural Insights :

Pharmacological and Biopharmaceutical Considerations

Receptor Binding and Mechanism

- Glibenclamide : A sulfonylurea that binds to sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, stimulating insulin secretion. Its sulfamoyl group is critical for SUR1 affinity .

- BI85532: The absence of a sulfonylurea moiety suggests a divergent mechanism.

Solubility and Bioavailability

- Glibenclamide : Poor aqueous solubility (BCS Class II) limits bioavailability, necessitating formulation strategies like cocrystallization .

- BI85532 : Predicted solubility is challenging without experimental data. The benzoxazepin ring may further reduce solubility compared to glibenclamide, though the smaller ethyl group (vs. cyclohexyl) could mitigate this slightly.

Research and Development Context

- Glibenclamide: Extensively studied for diabetes management, with research focused on improving solubility via nanoparticles, solid dispersions, and cocrystals .

- BI85532: Limited published data exists.

Actividad Biológica

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide is a complex organic compound characterized by its unique benzoxazepine structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring therapeutic applications.

The molecular formula of this compound is with a molecular weight of 374.8 g/mol. The structure includes a chloro group and a methoxybenzamide moiety which are essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₂O₄ |

| Molecular Weight | 374.8 g/mol |

| CAS Number | 922054-80-6 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways associated with various biological processes. The exact mechanisms remain to be fully elucidated through further research.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. In vitro assays revealed that some analogs could inhibit cell proliferation effectively.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that benzoxazepine derivatives can exhibit activity against a range of bacteria and fungi. The specific efficacy of this compound against microbial strains remains an area for future investigation.

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxic effects of benzoxazepine derivatives on CCRF-CEM leukemia cells. The results demonstrated that certain modifications to the benzoxazepine structure could enhance anticancer activity (IC50 values varied across compounds) .

- Antimicrobial Testing : In another study focusing on antimicrobial properties, several benzoxazepine derivatives were screened against Gram-positive and Gram-negative bacteria. Some compounds showed significant inhibition zones in disk diffusion assays .

- Pharmacological Profiles : Detailed pharmacological profiling of related compounds indicates that modifications in the side chains can greatly influence biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against specific tumor types .

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide?

Methodological Answer: The compound can be synthesized via a multi-step process involving:

- Step 1 : Formation of the benzoxazepine core through cyclization of a substituted aminophenol derivative under acidic conditions (e.g., using POCl₃ or PPA) .

- Step 2 : Introduction of the ethyl group at the 4-position via alkylation or reductive amination, ensuring regioselectivity by controlling reaction temperature and stoichiometry .

- Step 3 : Coupling the benzoxazepine intermediate with 5-chloro-2-methoxybenzoyl chloride using a base (e.g., DBU or DIPEA) in anhydrous DMF or dichloromethane .

Q. Critical Parameters :

- Purity of intermediates (monitored via TLC or HPLC).

- Use of inert atmosphere to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Essential for confirming the benzoxazepine scaffold, ethyl substituent, and benzamide linkage. Key signals include:

- HRMS : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Confirms presence of amide (C=O stretch at ~1650 cm⁻¹) and ether (C-O stretch at ~1250 cm⁻¹) groups .

Data Contradiction Resolution :

If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or variable-temperature NMR .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the benzoxazepine core be addressed?

Methodological Answer: Regioselectivity in introducing the ethyl group at the 4-position can be optimized by:

- Controlled Reaction Conditions : Use of bulky bases (e.g., LDA) to direct alkylation to the less hindered nitrogen site .

- Protecting Group Strategy : Temporarily protect reactive sites (e.g., using Boc groups) to prevent undesired side reactions .

- Computational Modeling : DFT calculations predict favorable transition states for alkylation, guiding experimental design .

Q. Example Optimization Table :

| Condition | Yield (%) | Regioselectivity (4-position) |

|---|---|---|

| DBU, DMF, 25°C | 72 | 85:15 |

| LDA, THF, -78°C | 68 | 92:8 |

| Boc-protected intermediate | 80 | >99:1 |

Q. How should conflicting solubility and stability data in pharmacological assays be resolved?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) to improve aqueous solubility .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products. Adjust storage conditions (e.g., inert gas, desiccants) .

- Buffer Optimization : Screen buffers (e.g., Tris vs. phosphate) to minimize hydrolysis of the amide bond .

Data Reconciliation : Cross-validate results using orthogonal methods (e.g., LC-MS for degradation products) .

Q. What strategies are recommended for studying this compound's interaction with neurotransmitter receptors?

Methodological Answer:

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinity to dopamine D2 or serotonin 5-HT3 receptors, focusing on the benzamide moiety's role .

- Radioligand Binding Assays : Compete with [³H]spiperone (D2) or [³H]GR65630 (5-HT3) to measure IC₅₀ values .

- Functional Assays : Electrophysiology (patch-clamp) or calcium flux assays to assess receptor modulation .

Q. Key Considerations :

Q. How can synthetic byproducts be identified and minimized during scale-up?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .

- Byproduct Analysis : Use preparative HPLC to isolate impurities, followed by structural elucidation via NMR/MS .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology to suppress side reactions .

Q. Example Byproduct Table :

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| N-Ethyl over-alkylation | Excess ethylating agent | Reduce stoichiometry, add slowly |

| Oxazepine ring-opening | Acidic conditions | Use milder acids (e.g., AcOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.